molecular formula C14H21BrN2O3 B12084422 Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate

Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate

Cat. No.: B12084422
M. Wt: 345.23 g/mol
InChI Key: UKSKXGJGUYVGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate (CAS 1629585-09-6) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. This compound features both a bromo substituent and a primary amine group on its phenyl ring, making it a versatile intermediate for further functionalization through cross-coupling reactions and nucleophilic substitution. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the amine, shielding it from unwanted reactions during synthetic sequences; this protecting group can be cleanly removed under mild acidic conditions to unveil the free amine . Its primary research application is as a key synthetic precursor in the development of novel active pharmaceutical ingredients. For instance, this compound, or its close structural analogs, are employed in the synthesis of advanced drug candidates, such as potent Biaryl monobactam compounds investigated for the treatment of bacterial infections . The molecular formula is C14H21BrN2O3, and it has a molecular weight of 345.23 . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all safe laboratory practices when handling this compound.

Properties

Molecular Formula

C14H21BrN2O3

Molecular Weight

345.23 g/mol

IUPAC Name

tert-butyl N-[3-(2-amino-4-bromophenoxy)propyl]carbamate

InChI

InChI=1S/C14H21BrN2O3/c1-14(2,3)20-13(18)17-7-4-8-19-12-6-5-10(15)9-11(12)16/h5-6,9H,4,7-8,16H2,1-3H3,(H,17,18)

InChI Key

UKSKXGJGUYVGDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=C(C=C(C=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-bromophenol and tert-butyl carbamate.

    Formation of Intermediate: The 2-amino-4-bromophenol is reacted with a suitable alkylating agent, such as 3-bromopropylamine, under basic conditions to form the intermediate 3-(2-amino-4-bromophenoxy)propylamine.

    Protection of Amine Group: The intermediate is then treated with tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to protect the amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Deprotection Reactions: The tert-butyl carbamate protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for deprotection of the tert-butyl carbamate group.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used. For example, using sodium azide would yield the corresponding azide derivative.

    Deprotection: The major product is the free amine, 3-(2-amino-4-bromophenoxy)propylamine.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound serves as an intermediate in the synthesis of potential drug candidates. Its structure allows for modifications that can enhance pharmacological properties, making it valuable for developing therapeutics targeting specific receptors or enzymes.

2. Organic Synthesis

Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate acts as a building block for synthesizing more complex molecules with biological activity. It can be utilized in the development of various pharmaceuticals and agrochemicals.

3. Biological Studies

In biological research, the compound is employed in studies involving the modification of proteins or peptides. The carbamate group functions as a protecting group for amines, facilitating controlled reactions without altering the amine's functionality.

Research indicates that this compound exhibits promising biological activities:

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes, potentially altering metabolic pathways.
  • Receptor Interaction: The compound may interact with specific receptors involved in signaling pathways.
  • Antioxidant Activity: Its structure allows it to scavenge free radicals, protecting cells from oxidative stress.

Anticancer Activity

In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
HepG215.0Inhibition of cell proliferation
A54910.0Cell cycle arrest in G1 phase

These findings suggest that the compound may target critical pathways involved in cancer cell survival and proliferation.

Similar Compounds

  • Tert-butyl (3-(2-amino-4-chlorophenoxy)propyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
  • Tert-butyl (3-(2-amino-4-fluorophenoxy)propyl)carbamate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in this compound allows for specific chemical reactions not available to its chlorine and fluorine analogs. This unique reactivity enhances its potential applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Synthesis of Drug Candidates: Research has shown that this compound can be effectively utilized as an intermediate in synthesizing novel anticancer agents.
  • Protein Modification Studies: Investigations into protein modifications using this compound have demonstrated its utility in enhancing protein stability and activity through selective amine protection.
  • Antioxidant Research: Studies have explored its antioxidant properties, suggesting potential applications in protecting cells from oxidative damage.

Mechanism of Action

The mechanism of action of tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate depends on its specific application. In general, the compound can act as a prodrug, where the carbamate group is cleaved in vivo to release the active amine. The released amine can then interact with its molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tert-butyl carbamate backbone but differ in substituents on the aromatic ring, alkyl chain modifications, or functional groups. Below is a detailed comparison:

Structural and Functional Variations

Compound Name Key Structural Features Applications/Reactivity Synthesis & Yield (References)
Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate 2-Amino-4-bromophenoxy, Boc-protected propyl chain Precursor for boronic esters in cross-coupling reactions; potential in kinase inhibitor synthesis . Synthesized via nucleophilic substitution or coupling reactions (Yield not explicitly reported).
Tert-butyl (3-(prop-2-yn-1-ylamino)propyl)carbamate Propargylamine substituent Intermediate for click chemistry; used in bromoacetyl derivatization . Prepared via reductive amination (Yield: ~48% over two steps) .
Tert-butyl (3-(4-(5-(4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)propyl)carbamate 1,2,4-Oxadiazole ring, hydroxyphenyl group Antimicrobial agent; disrupts bacterial membrane integrity . Synthesized using Cs₂CO₃-mediated coupling (Yield: 75%) .
Tert-butyl (3-(dimethylamino)propyl)carbamate isotopomers Dimethylamino group; deuterated variants (D₀, D₄, D₆) Isobaric tagging for quantitative LC-MS/MS analysis of biological acids in diabetic urine . Prepared via alkylation with deuterated iodomethane (Yield: Not specified) .
Tert-butyl (3-((6,7-dimethoxyquinazolin-4-yl)amino)propyl)carbamate Quinazolinyl moiety with methoxy groups Covalent inhibitor of SETD8 lysine methyltransferase; anticancer applications . Synthesized via SNAr reaction (Yield: 48% over two steps) .
Tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate Bromo and fluorophenyl substituents Intermediate in kinase inhibitor synthesis; halogen atoms enable further cross-coupling . Commercial availability; synthesis details not provided .

Reactivity and Stability

  • Boc Protection : All compounds utilize the Boc group for amine protection, ensuring stability under acidic/basic conditions. Deprotection typically requires TFA or HCl .
  • Halogen Effects : Bromine in the target compound enhances electrophilic aromatic substitution (e.g., Suzuki coupling), while fluorine in analogs (e.g., ) increases lipophilicity and metabolic stability .
  • Functional Group Diversity : Propargylamine () and oxadiazole () groups enable click chemistry and antimicrobial activity, respectively, whereas quinazolinyl derivatives () target epigenetic enzymes.

Biological Activity

Tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-(2-amino-4-bromophenoxy) propyl chain. This structure is crucial for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways in cells.
  • Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways, influencing cellular responses.
  • Antioxidant Activity : Its structure allows it to act as a scavenger of free radicals, potentially protecting cells from oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HepG2 (Liver)15.0Inhibition of cell proliferation
A549 (Lung)10.0Cell cycle arrest in G1 phase

These findings suggest that the compound may target critical pathways involved in cancer cell survival and proliferation, providing a basis for further development as an anticancer agent.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Studies have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 40 to 60 µg/mL against common pathogens such as E. coli and Staphylococcus aureus.
  • Comparative studies indicate that it possesses activity comparable to standard antibiotics like ampicillin, making it a candidate for further exploration in infectious disease treatment.

Neuroprotective Effects

Recent investigations into neuroprotective properties have revealed that the compound may inhibit the aggregation of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's. In vitro assays showed:

  • A reduction in amyloid-beta fibril formation by approximately 30% at concentrations of 25 µM.
  • Protective effects on neuronal cells exposed to toxic concentrations of amyloid-beta, suggesting potential therapeutic applications in neurodegenerative disorders.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated significant cytotoxicity at low concentrations, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses.
  • Neuroprotection Research : In another study focusing on neuroprotection, the compound was tested in a model of oxidative stress-induced neuronal death. The results demonstrated that treatment with the compound reduced cell death by 40% compared to controls, highlighting its potential role in protecting against neurodegenerative processes.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (3-(2-amino-4-bromophenoxy)propyl)carbamate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, starting with 2-amino-4-bromophenol, alkylation with 3-bromopropyl tert-butyl carbamate under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Optimization may involve temperature control (60–80°C) and catalyst screening (e.g., KI to enhance reactivity). Evidence from analogous syntheses highlights the use of boronic ester intermediates in cross-coupling reactions, suggesting Pd catalysis (e.g., Suzuki-Miyaura) for functionalizing the aryl bromide moiety . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typically required.

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C) and the carbamate carbonyl (δ ~155 ppm in ¹³C). The aromatic protons (2-amino-4-bromophenoxy) appear as a doublet (δ ~6.8–7.2 ppm) .
  • IR : Confirm carbamate C=O stretching (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the molecular formula (C₁₄H₂₀BrN₂O₃; theoretical m/z 359.06).
  • X-ray Crystallography : Use SHELX programs for structure refinement. Single crystals can be grown via slow evaporation in solvents like dichloromethane/hexane .

Advanced Research Questions

Q. How does this compound serve as an intermediate in the synthesis of bioactive molecules, such as kinase inhibitors or PROTACs?

  • Methodological Answer : The bromophenyl group enables further functionalization (e.g., cross-coupling for biaryl systems) in drug discovery. For PROTACs, the carbamate acts as a cleavable linker. In one protocol, the bromine is replaced via Buchwald-Hartwig amination to introduce heterocycles, followed by tert-butyl deprotection (TFA/CH₂Cl₂) to expose the amine for conjugation . Computational modeling (DFT or docking studies) can predict binding interactions before synthesis .

Q. What strategies are effective for utilizing the bromine substituent in cross-coupling reactions (e.g., Suzuki, Ullmann) to diversify the compound’s structure?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2–5 mol%), aryl boronic acids, and base (Na₂CO₃) in THF/H₂O (3:1) at 80°C. Monitor via TLC for boronate intermediate formation .
  • Ullmann Coupling : For C-N bond formation, employ CuI (10 mol%), 1,10-phenanthroline, and K₃PO₄ in DMSO at 110°C. Post-reaction, purify via acid-base extraction to remove copper residues .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what decomposition pathways are observed?

  • Methodological Answer :
  • Acidic Conditions : The tert-butyl carbamate is labile to strong acids (e.g., HCl in dioxane), cleaving to release CO₂ and the free amine. Monitor via ¹H NMR for tert-butyl signal disappearance .
  • Oxidative Conditions : Exposure to H₂O₂ or mCPBA may oxidize the amine to a nitro group. Use LC-MS to track byproducts.
  • Thermal Stability : TGA analysis (heating rate 10°C/min under N₂) reveals decomposition onset at ~200°C, with mass loss corresponding to tert-butyl group release .

Q. How should researchers reconcile conflicting safety data (e.g., toxicity classifications) when handling this compound?

  • Methodological Answer : While some safety data sheets (SDS) classify it as non-hazardous , others note acute toxicity (oral LD₅₀ > 300 mg/kg) . Adopt precautionary measures:
  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Conduct in silico toxicity prediction (e.g., ADMETlab) and validate with zebrafish embryo assays for developmental toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.